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Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) distinguished
by its unique activation mechanism.[1] Unlike typical GPCRs that are activated by ligand
binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine
proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a new N-
terminal sequence, SLIGKV- in humans and SLIGRL- in rodents, which acts as a "tethered
ligand" that binds to and activates the receptor intramolecularly, initiating downstream
signaling.[1][3]

To study the function of PAR2 without the confounding effects of proteases, which can have
multiple substrates, synthetic peptides that mimic the tethered ligand sequence have been
developed.[4] Sligrl-NH2 (Ser-Leu-lle-Gly-Arg-Leu-NH2) is the synthetic peptide corresponding
to the rodent PAR2 tethered ligand.[3][5] It serves as a selective and potent agonist, making it
an invaluable tool for elucidating the physiological and pathological roles of PAR2 in various
systems.[6] This guide provides an in-depth overview of Sligrl-NH2, its mechanism of action,
signaling pathways, quantitative data, and detailed experimental protocols for its
characterization.

Mechanism of Action
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Sligrl-NH2 acts as a direct agonist of PAR2, bypassing the need for proteolytic cleavage.[7] It
binds to an orthosteric site on the receptor, likely within the second extracellular loop,
mimicking the action of the endogenous tethered ligand.[5] This binding event induces a
conformational change in the receptor, leading to the activation of intracellular G proteins and
subsequent signaling cascades.[1] Sligrl-NH2 is specific for PAR2, showing little to no
activation of other protease-activated receptors like PAR1 and PARA4.[6] While Sligrl-NH2 is
derived from the rodent sequence, it is also effective at activating human PAR2, though the
human-derived peptide SLIGKV-NH2 and other modified peptides can exhibit different
potencies.[3][8]

Signaling Pathways Activated by Sligrl-NH2

Activation of PAR2 by Sligrl-NH2 is known to engage multiple, complex intracellular signaling
pathways, which can be cell-type and context-dependent. The primary pathways include
coupling to various G proteins and the involvement of -arrestins.[1][2]

e Gag/11 Pathway: This is a canonical signaling pathway for PAR2. Activation leads to the
stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium (Ca2+) from intracellular stores, a commonly measured
endpoint of PAR2 activation.[1]

e G012/13 Pathway: PAR2 can also couple to Gal2/13, leading to the activation of RhoGEFs
and the small GTPase RhoA, which influences cytoskeletal dynamics and cell migration.

o Gai/o Pathway: In some cellular contexts, PAR2 activation can lead to the inhibition of
adenylyl cyclase, mediated by Gai/o proteins.[2]

e [B-Arrestin Pathway and ERK1/2 Activation: Following activation, PAR2 can be
phosphorylated, leading to the recruitment of B-arrestins.[9] This interaction not only
mediates receptor desensitization and internalization but also serves as a scaffold for G
protein-independent signaling, most notably the activation of the mitogen-activated protein
kinase (MAPK) cascade, including ERK1/2.[4][9]

The ability of different agonists to differentially engage these pathways, a phenomenon known
as "biased agonism," is an active area of research for PAR2.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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